Methyl 2-(4-methoxyphenyl)-2-oxoacetate
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Overview
Description
Methyl 2-(4-methoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methoxyphenyl)-2-oxoacetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the use of 4-methoxybenzaldehyde and methyl acetoacetate in a Claisen-Schmidt condensation reaction. This reaction is catalyzed by a base such as sodium hydroxide and proceeds under mild heating. The resulting product is then subjected to acid hydrolysis to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxyphenylmethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the production of dyes, fragrances, and polymers due to its reactive ester group.
Mechanism of Action
The mechanism of action of methyl 2-(4-methoxyphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 4-methoxyphenylacetic acid, which then exerts its biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Methyl 2-(4-methoxyphenyl)-2-oxoacetate can be compared with other similar compounds, such as:
Methyl 2-(4-hydroxyphenyl)-2-oxoacetate: This compound has a hydroxyl group instead of a methoxy group, which affects its reactivity and solubility.
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate: The ethyl ester variant has slightly different physical properties and may exhibit different reactivity in certain chemical reactions.
Methyl 2-(4-methoxyphenyl)-2-oxopropanoate: This compound has an additional methyl group on the oxoacetate moiety, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRPUCDBTNWIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32766-61-3 |
Source
|
Record name | methyl 2-(4-methoxyphenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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